2-[(4-AMINO-6-OXO-1,6-DIHYDROPYRIMIDIN-2-YL)SULFANYL]-N-(3,5-DICHLOROPHENYL)ACETAMIDE
Description
This compound features a pyrimidinone-thioacetamide core, with a 3,5-dichlorophenyl substituent on the acetamide group. The pyrimidinone ring (4-amino-6-oxo-1,6-dihydropyrimidin-2-yl) is a heterocyclic scaffold known for its role in medicinal chemistry, particularly in enzyme inhibition and antimicrobial applications . The 3,5-dichlorophenyl group introduces strong electron-withdrawing effects and lipophilicity, which may enhance binding to hydrophobic enzyme pockets or improve membrane permeability.
Properties
IUPAC Name |
2-[(4-amino-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(3,5-dichlorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Cl2N4O2S/c13-6-1-7(14)3-8(2-6)16-11(20)5-21-12-17-9(15)4-10(19)18-12/h1-4H,5H2,(H,16,20)(H3,15,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSQYEAYEKMZYQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)NC(=O)CSC2=NC(=CC(=O)N2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-AMINO-6-OXO-1,6-DIHYDROPYRIMIDIN-2-YL)SULFANYL]-N-(3,5-DICHLOROPHENYL)ACETAMIDE typically involves the alkylation of 6-methyl-2-thiouracil with ethyl chloroacetate in aqueous ethanol in the presence of potassium carbonate at room temperature . The reaction of ethyl 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetate with various amines and hydrazine hydrate results in the formation of the corresponding acetamides .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(4-AMINO-6-OXO-1,6-DIHYDROPYRIMIDIN-2-YL)SULFANYL]-N-(3,5-DICHLOROPHENYL)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol derivative.
Substitution: Nucleophilic substitution reactions can replace the amino or sulfanyl groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, alcohols, thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield sulfoxides, while reduction with sodium borohydride can produce thiol derivatives.
Scientific Research Applications
2-[(4-AMINO-6-OXO-1,6-DIHYDROPYRIMIDIN-2-YL)SULFANYL]-N-(3,5-DICHLOROPHENYL)ACETAMIDE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anticancer and antiviral properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(4-AMINO-6-OXO-1,6-DIHYDROPYRIMIDIN-2-YL)SULFANYL]-N-(3,5-DICHLOROPHENYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or receptors, leading to the modulation of cellular processes. For example, it may inhibit the activity of enzymes involved in nucleic acid synthesis, thereby exerting its anticancer or antiviral effects .
Comparison with Similar Compounds
Observations :
- Electron-withdrawing substituents (e.g., Cl, CF₃) may lower melting points compared to electron-donating groups (e.g., CH₃, OCH₃) due to reduced crystallinity.
- The target compound’s dichlorophenyl group would likely exhibit distinct ¹H-NMR signals (e.g., aromatic protons at δ ~7.2–7.6 ppm) .
Carbonic Anhydrase (CA) Inhibition
- Target compound hypothesis: The 3,5-dichlorophenyl group’s lipophilicity and steric profile may enhance CA binding compared to monosubstituted analogs. Chlorine atoms could form halogen bonds with active-site residues.
Antimicrobial Potential
While direct data are lacking, pyrimidinone-thioacetamide derivatives are known for antimicrobial activity. The dichlorophenyl group’s hydrophobicity might improve penetration through bacterial membranes compared to polar substituents (e.g., sulfamoyl in compound 20).
Biological Activity
The compound 2-[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(3,5-dichlorophenyl)acetamide is a derivative of dihydropyrimidine and has garnered attention for its potential biological activities. This article aims to summarize the biological activities associated with this compound, including its anticancer properties, mechanisms of action, and any relevant case studies or research findings.
Chemical Structure and Properties
This compound belongs to a class of molecules known for their diverse biological activities. Its chemical structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C13H11Cl2N3O2S
- Molecular Weight : 336.22 g/mol
Anticancer Activity
Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of dihydropyrimidines have shown cytotoxic effects against various cancer cell lines. In one study, a related compound demonstrated an IC50 value of 0.06 µM against non-small cell lung cancer cells (NCI-H522) and exhibited significant growth inhibition percentages (GI%) across multiple cancer types .
| Cancer Cell Line | IC50 (µM) | GI (%) |
|---|---|---|
| NCI-H522 | 0.06 | 31.4 |
| HT29 | 0.10 | 25.2 |
| MCF7 | 0.25 | 37.7 |
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been reported to inhibit dihydrofolate reductase (DHFR), a critical enzyme in nucleotide synthesis, thereby limiting cancer cell proliferation .
- Induction of Apoptosis : Studies suggest that these compounds can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
Case Studies and Research Findings
A notable study examined the effects of various derivatives on human cancer cell lines, demonstrating that modifications in the chemical structure significantly influenced their anticancer potency. The study found that introducing electron-withdrawing groups enhanced the cytotoxic effects against breast and colon cancer cells .
Another investigation focused on the antioxidant properties of related compounds, which may provide protective effects against oxidative stress in cancer therapy . The ability to scavenge free radicals could contribute to their overall efficacy in treating malignancies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
